molecular formula C30H30N2O4 B11132894 6,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132894
M. Wt: 482.6 g/mol
InChI Key: LDGQDOZLTZOUOH-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s physical and chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines elements of both coumarins and indole derivatives. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O4/c1-17(2)12-13-35-22-10-7-9-21(16-22)27-26-28(33)23-14-18(3)19(4)15-24(23)36-29(26)30(34)32(27)25-11-6-8-20(5)31-25/h6-11,14-17,27H,12-13H2,1-5H3

InChI Key

LDGQDOZLTZOUOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)OCCC(C)C

Origin of Product

United States

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